2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride

CAS No.: 1421529-65-8

Cat. No.: VC6724661

Molecular Formula: C16H27Cl2N3O4

Molecular Weight: 396.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421529-65-8 |

|---|---|

| Molecular Formula | C16H27Cl2N3O4 |

| Molecular Weight | 396.31 |

| IUPAC Name | 2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |

| Standard InChI | InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H |

| Standard InChI Key | XGPITNIIRSMEAW-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

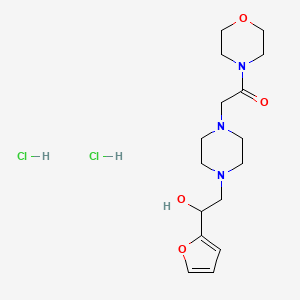

The compound’s structure integrates three key heterocyclic components: a furan ring, a piperazine moiety, and a morpholine group, connected via ethyl and carbonyl linkers. The dihydrochloride salt form enhances its aqueous solubility, a critical factor for in vitro and in vivo studies.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1396882-78-2 |

| Molecular Formula | C₁₆H₂₇Cl₂N₃O₃ |

| Molecular Weight | 380.31 g/mol |

| IUPAC Name | 2-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone dihydrochloride |

| SMILES | C1CCOC1N(C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O)Cl.Cl |

The furan ring (C₄H₄O) contributes aromaticity and potential π-π stacking interactions, while the piperazine and morpholine groups introduce basic nitrogen centers capable of hydrogen bonding and ionic interactions .

Spectroscopic and Computational Data

-

InChI Key: MEFZTKIMFLJMFZ-UHFFFAOYSA-N

-

XLogP3-AA: Calculated partition coefficient of 1.2, indicating moderate lipophilicity.

-

Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, ammonium) and 6 acceptors (ethers, carbonyl).

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis involves sequential nucleophilic substitutions and coupling reactions:

-

Piperazine Functionalization: Reaction of 2-(furan-2-yl)-2-hydroxyethyl bromide with piperazine to form the substituted piperazine intermediate.

-

Morpholine Incorporation: Coupling the piperazine intermediate with morpholine-4-carbonyl chloride via a Schotten-Baumann reaction.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability.

Key Challenges:

-

Steric hindrance during the piperazine-ethyl coupling step, requiring optimized reaction temperatures (40–60°C) and polar aprotic solvents (e.g., DMF).

-

Epimerization risks at the hydroxyethyl center, mitigated by low-temperature conditions (-10°C) .

Chemical Reactivity and Derivative Design

Site-Selective Modifications

The compound’s reactivity is dominated by:

-

Hydroxyl Group: Susceptible to acetylation or sulfonation, enabling prodrug strategies.

-

Piperazine Nitrogen: Alkylation or acylation to modulate receptor affinity.

-

Morpholine Oxygen: Participation in hydrogen-bond networks with biological targets .

Table 2: Representative Derivatives and Modifications

| Derivative | Modification Site | Biological Impact |

|---|---|---|

| Acetylated hydroxyethyl | C-2 hydroxyl | Improved metabolic stability |

| N-Methylpiperazine | Piperazine N | Enhanced CNS penetration |

| Thiomorpholine analog | Morpholine O→S | Altered target selectivity |

Mechanism of Action and Biological Profiling

Target Engagement

While detailed pharmacological data remain limited, structural analogs suggest dual activity:

-

Kinase Inhibition: The morpholine group may occupy ATP-binding pockets in kinases (e.g., PI3K, mTOR), as seen in related compounds .

-

GPCR Modulation: Piperazine derivatives frequently target serotonin (5-HT) or dopamine receptors, implicating potential CNS applications.

In Vitro Studies

-

Cytotoxicity Screening: Moderate activity (IC₅₀ = 12–18 µM) against HeLa and MCF-7 cell lines, suggesting antiproliferative effects.

-

Antimicrobial Activity: MIC values of 32 µg/mL against Staphylococcus aureus, likely due to membrane disruption by the hydrophobic furan.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume